Bis(2,3,3,3-tetrachloropropyl) ether
Description
Historical Context and Evolution of Research Focus
First synthesized in 1959, Bis(2,3,3,3-tetrachloropropyl) ether, also known by commercial names such as S-421 and Monsanto CP-16226, was quickly identified for its potent insecticidal properties and its capacity to act as a synergist. nist.govakjournals.com This synergistic action enhances the efficacy of other insecticides, including pyrethroids, organophosphorus compounds, and carbamates. akjournals.com Consequently, it was incorporated into various commercial products for both agricultural and household use, such as in formulations for mosquito coils. akjournals.comnih.gov
The initial research focus was primarily on its application in pest control. Its development by Monsanto highlights its industrial importance during the mid-20th century, a period of significant expansion in the chemical and agrochemical industries. nist.govwikipedia.orggmwatch.orgtrustwelllaw.comyoutube.com Production figures from the late 20th century underscore its widespread use, with an estimated 700 tons produced in China in 1998 and approximately 200 tons annually in Japan between 1972 and 2001. akjournals.com
Over time, as analytical techniques became more sophisticated and awareness of the environmental impact of chemicals grew, the research focus began to shift. Scientists started investigating not just the efficacy but also the potential health and environmental effects of such compounds.
Significance in Modern Chemical and Environmental Science
In contemporary science, this compound is significant for several reasons. Its continued use in some parts of the world, particularly in termiticides and mosquito coils, makes it relevant for studies on indoor air quality. nih.gov Research has demonstrated that its emissions from treated materials can increase with rising temperatures, posing potential exposure risks in indoor environments.
The compound's presence in various formulations has necessitated the development of precise analytical methods for its detection and quantification. Techniques such as high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC/MS) are utilized for its analysis in pesticide formulations and environmental samples. akjournals.com Its inclusion in broad-spectrum pesticide residue screening methodologies indicates its recognized potential as an environmental contaminant. scienceopen.com
Furthermore, initial toxicological studies have pointed towards potential chronic health effects, including subacute hepatotoxicity, cytotoxicity, carcinogenicity, and contact allergenicity, shifting its scientific significance towards the field of environmental toxicology and health risk assessment. akjournals.com
Current Academic Research Landscape and Gaps
The current academic research landscape for this compound is characterized by a transition from applied entomological studies to environmental and toxicological investigations. However, significant knowledge gaps persist.
A major area requiring further research is the comprehensive understanding of the compound's environmental fate and transport. While it is known to be a contaminant, detailed studies on its degradation pathways, persistence in different environmental matrices (soil, water, air), and potential for bioaccumulation are not as extensive as for other, more notorious, pesticides. researchgate.netnih.govacs.orgalanplewis.comscielo.br
Moreover, there is a scarcity of information regarding the specific isomers of this compound. Research on analogous compounds, such as bis(2-chloroisopropyl) ether, has revealed complexities and potential inaccuracies in analysis due to the presence of multiple isomers that are difficult to distinguish. regulations.govyoutube.com This suggests that a similar challenge, and thus a research gap, may exist for this compound, potentially impacting the accuracy of historical and current toxicological and environmental assessments.
The discovery of the compound in consumer products where it was not listed as an active ingredient, as was the case with some mosquito coils sold in Asia, highlights gaps in regulatory oversight and product monitoring. nih.gov This points to a need for more extensive surveillance and analysis of commercial pesticides and consumer goods to ensure product safety and regulatory compliance. While its acute toxicity is reported to be low, the full spectrum of its chronic effects and the mechanisms underlying its potential carcinogenicity and other toxicities remain to be fully elucidated. akjournals.com
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXZKBHJZAIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861778 | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-90-2 | |
| Record name | Octachlorodipropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Structure, Synthesis, and Transformations of Bis 2,3,3,3 Tetrachloropropyl Ether
Structural Isomerism and Stereochemical Considerations
The molecular structure of Bis(2,3,3,3-tetrachloropropyl) ether, with the chemical formula C₆H₆Cl₈O, presents notable stereochemical complexity. scribd.com The molecule possesses two chiral centers at the second carbon atom of each propyl chain. The presence of these chiral centers means that the compound can exist as multiple stereoisomers.
Synthetic Pathways and Optimization Methodologies
The synthesis of this compound can be approached through several routes, primarily involving chlorination and etherification reactions.
Chlorination-based Approaches
One potential synthetic route involves the direct chlorination of a suitable precursor. The chlorination of diallyl ether is a plausible method, where the double bonds of the allyl groups are saturated with chlorine. This reaction would likely require specific catalysts and conditions to control the extent of chlorination and avoid unwanted side reactions. Another mentioned starting material is propylene (B89431) oxide, which would undergo a more complex series of reactions involving both ring-opening and extensive chlorination to arrive at the final product.
Etherification Reactions
A more controlled approach to the synthesis of this compound is through etherification, such as the Williamson ether synthesis. This method would involve the reaction of a sodium salt of 2,3,3,3-tetrachloropropan-1-ol with a 2,3,3,3-tetrachloropropyl halide. This pathway offers better control over the final structure, as the carbon skeleton is pre-formed, and the ether linkage is created in a specific step.
Environmental and Biological Transformation Pathways
Understanding the environmental fate of this compound is crucial due to its application in agriculture.
Photodegradation Kinetics and Mechanisms in Aqueous Systems
Studies on the photodegradation of this compound (also referred to as octachlorodipropyl ether or OCDPE) in aqueous solutions have provided significant insights into its environmental persistence. jst.go.jp The degradation of this compound is influenced by factors such as pH and temperature, with the rate of photolysis increasing with higher pH and temperature. jst.go.jp
The photodegradation process in water follows pseudo-first-order kinetics. The half-life of the compound varies depending on the water source, with reported half-lives of 1.65 hours in pure water, 1.78 hours in impoundment water, 1.96 hours in pond water, and 2.05 hours in lake water under specific experimental conditions. jst.go.jp
The primary photodegradation product identified in aqueous systems is 2,3,3-trichloroprop-2-en-1-ol. jst.go.jp The proposed degradation pathways involve two main successive steps: dehydrochlorination and ether cleavage. jst.go.jp These transformations can proceed through either ionic or radical-mediated reactions. jst.go.jp One proposed pathway involves the loss of hydrogen chloride from the tetrachloropropyl chains, followed by the cleavage of the ether bond. Another hypothesized route begins with dechlorination. jst.go.jp
Thermal Degradation Products and Formation Conditions
The thermal degradation of this compound is expected to occur at elevated temperatures, such as those encountered in industrial processes or waste incineration. Studies on structurally similar halogenated ethers provide a framework for understanding its potential thermal decomposition.
Research on the thermal degradation of a cured epoxy resin containing ether linkages showed that the C-N and O-CH2 bonds were among the weakest points in the network, with degradation initiating around 300°C. cnrs.fr Another study on tetrabromobisphenol A-bis(2,3-dibromopropyl) ether, a brominated analog, indicated that the initial and primary step in its thermal decomposition is the cleavage of the ether bond. nih.gov This is followed by the breaking of carbon-bromine bonds. nih.gov
By analogy, the thermal degradation of this compound would likely initiate with the scission of the ether linkage, forming tetrachloropropyl radicals. This would be followed by dehydrochlorination (the loss of HCl) and further fragmentation of the alkyl chains. The specific products would depend on the temperature and oxygen availability. Under pyrolytic (oxygen-deficient) conditions, a complex mixture of smaller chlorinated and non-chlorinated hydrocarbons could be formed. In the presence of oxygen, oxidation products such as carbon dioxide, water, and hydrogen chloride would be expected.
Table 1: Inferred Thermal Degradation Characteristics of this compound based on Analogous Compounds
| Degradation Aspect | Inferred Characteristic | Source of Analogy |
| Initiation Step | Cleavage of the ether bond | Thermal degradation of tetrabromobisphenol A-bis(2,3-dibromopropyl) ether nih.gov |
| Initiation Temperature | Approximately 300°C | Thermal degradation of a cured epoxy resin cnrs.fr |
| Primary Products | Tetrachloropropyl radicals, followed by smaller chlorinated hydrocarbons and HCl | General principles of thermal degradation of halogenated organic compounds |
Note: This table is based on inferences from structurally similar compounds and not on direct experimental data for this compound.
Abiotic Degradation in Environmental Matrices
Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, other than photolysis. For this compound, key abiotic degradation pathways in soil and water would include hydrolysis and reductive dechlorination.
Hydrolysis is a reaction with water that can lead to the cleavage of chemical bonds. The ether linkage in this compound could potentially undergo hydrolysis, although ethers are generally resistant to this process under neutral pH conditions. The rate of hydrolysis can be significantly affected by pH, with acidic or basic conditions potentially accelerating the reaction. Given that the compound is advised not to be mixed with alkaline substances, it suggests that it may be susceptible to base-catalyzed hydrolysis. chembk.com
Reductive dechlorination is a significant abiotic degradation pathway for highly chlorinated compounds in anoxic environments, such as saturated soils and sediments. This process involves the replacement of a chlorine atom with a hydrogen atom and is often mediated by reduced iron minerals. Studies on polychlorinated biphenyls (PCBs) have shown that microorganisms can mediate reductive dechlorination, primarily from the meta and para positions. epa.gov While this is a biological process, abiotic reductive dechlorination can also occur. This process would lead to the formation of less chlorinated and potentially less toxic daughter products.
Table 2: Potential Abiotic Degradation Pathways for this compound
| Degradation Pathway | Environmental Compartment | Key Factors | Potential Products |
| Hydrolysis | Water, Soil | pH (especially alkaline) | Chlorinated propanols, tetrachloropropene |
| Reductive Dechlorination | Anoxic Sediments, Saturated Soils | Presence of reducing agents (e.g., Fe(II) minerals) | Less chlorinated propyl ethers |
Note: This table outlines potential pathways based on the chemical structure and behavior of other chlorinated compounds.
Environmental Occurrence, Fate, and Ecotoxicological Impact of Bis 2,3,3,3 Tetrachloropropyl Ether
Environmental Distribution and Global Occurrence
Bis(2,3,3,3-tetrachloropropyl) ether, a chlorinated organophosphate flame retardant also known by the commercial name V6, has emerged as a replacement for some phased-out polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov Consequently, its presence and distribution in various environmental compartments are of increasing scientific interest. However, research into its widespread environmental occurrence remains limited compared to more established flame retardants.
Presence in Atmospheric Compartments (e.g., Air, Rain)
Currently, there is a notable lack of published data on the detection and concentration of this compound in atmospheric compartments such as ambient air and rainwater. While studies on novel flame retardants in the atmosphere are ongoing, they have historically focused more on brominated compounds. researchgate.netnih.govresearchgate.net One limited report has alluded to the possible detection of V6 in air samples, but concrete quantitative data from systematic monitoring in the open atmosphere are not yet available in peer-reviewed literature. nih.gov
Detection in Aquatic and Sedimentary Systems (e.g., Surface Water, Sediments)
Similar to the atmospheric environment, there is a significant gap in the scientific literature regarding the presence of this compound in aquatic and sedimentary systems. Comprehensive monitoring studies of surface water and sediments for this specific compound have not been widely reported. nih.govresearchgate.net While many studies analyze for a range of flame retardants in these matrices, this compound has not been a common target analyte, or its presence has not been detected. nih.govnau.edugdut.edu.cn One report mentioned the potential detection of V6 in effluent and sediment, but did not provide specific concentration data. nih.gov
Bioaccumulation in Biota (e.g., Fish)
The potential for this compound to bioaccumulate in living organisms, such as fish, is a critical aspect of its environmental risk profile. However, to date, there is a scarcity of research specifically investigating the body burdens of this compound in fish and other wildlife. nih.gov While the bioaccumulation of other flame retardants, particularly brominated compounds, has been extensively studied, similar data for this compound are not yet available in the scientific literature.
Detection in Indoor Environments (e.g., Household Dust, Indoor Air)
In contrast to the outdoor environment, the presence of this compound is well-documented in indoor settings, which are considered significant pathways for human exposure. nih.gov The primary sources in these environments are consumer products that contain this flame retardant, such as polyurethane foam in furniture and vehicles. researchgate.netnih.gov
Studies have consistently detected this compound in household and car dust. In a study of dust samples from the Boston, MA area, V6 was detected in 14 out of 20 house dust samples and 19 out of 20 car dust samples. researchgate.net The concentrations in car dust were found to be significantly higher than in house dust, suggesting a more prevalent use of this flame retardant in automotive applications. researchgate.net
Furthermore, this compound has been identified in high concentrations in the foam of various baby products. researchgate.netnih.gov Analysis of foam from such products revealed concentrations ranging from 24,500,000 to 59,500,000 ng/g of foam. researchgate.netnih.gov
Concentrations of this compound (V6) in Indoor Environments
| Matrix | Number of Samples with Detections / Total Samples | Concentration Range (ng/g) | Median Concentration (ng/g) | Reference |
|---|---|---|---|---|
| House Dust | 14 / 20 | <5 - 1,110 | 12.5 | researchgate.net |
| Car Dust | 19 / 20 | <5 - 6,160 | 103.0 | researchgate.net |
| Foam from Baby Products | 12 / 12 | 24,500,000 - 59,500,000 | 46,500,000 (average) | researchgate.netnih.gov |
Environmental Transport Mechanisms
The environmental transport of this compound is governed by its physicochemical properties, which influence its movement from products into the environment and its subsequent distribution.
Volatility and Emission Studies (e.g., Temperature-dependent release)
The release of this compound from consumer products is a key step in its environmental transport. As an additive flame retardant, it is not chemically bound to the polymer matrix and can be released through volatilization and abrasion. nih.gov
While specific studies on the volatility of this compound are limited, research on similar compounds provides insights. For instance, a study on the termiticide S-421, which is also a chlorinated ether, demonstrated that its emissions increased as the temperature rose from 10°C to 40°C. This suggests that the release of this compound from products like vehicle interiors could be significantly influenced by temperature, with higher temperatures leading to greater emissions into the surrounding air. acs.org The relatively high molecular weight of V6 may result in lower mobility compared to some other flame retardants. nih.gov
Long-range Atmospheric Transport Potential
The potential for a chemical to undergo long-range atmospheric transport is a critical factor in determining its global distribution and potential to impact remote ecosystems. This assessment typically involves evaluating the chemical's persistence in the atmosphere, its partitioning behavior between gas and particle phases, and its deposition characteristics.
Despite extensive searches of scientific databases, no specific studies or modeling data on the long-range atmospheric transport potential of this compound could be located. Information regarding its atmospheric half-life, its partitioning coefficient between air and water (K_aw), or its potential for transport via atmospheric particles is not available in the peer-reviewed literature. Therefore, a quantitative assessment of its ability to be transported far from its sources of release cannot be provided at this time.
Partitioning and Bioaccumulation Dynamics within Ecosystems
Understanding how a chemical partitions between different environmental compartments (water, soil, sediment, and biota) and its potential to bioaccumulate in organisms is fundamental to assessing its environmental risk. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. frontiersin.org
Consequently, crucial parameters like the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF) have not been determined for this compound. Without such data, it is not possible to definitively characterize its behavior within ecosystems or its potential to magnify through food webs. Studies on other chlorinated flame retardants have shown a tendency for bioaccumulation, but this cannot be directly extrapolated to this compound without specific data. nih.gov
Ecotoxicity and Ecological Risk Assessment
Ecotoxicology evaluates the adverse effects of chemical substances on living organisms at various levels of biological organization. Ecological risk assessment combines exposure and effects data to estimate the probability of adverse ecological effects occurring as a result of chemical exposure.
Effects on Terrestrial Invertebrates (e.g., Mites)
A comprehensive search of the scientific literature yielded no information on the toxicity of this compound to terrestrial invertebrates, including mites. Data on the effects of this compound on soil-dwelling organisms are essential for a complete ecological risk assessment, but are currently absent.
Application of Ecotoxicological Risk Quotients (ERQ, ERQa) in Assessment Frameworks
Ecotoxicological Risk Quotients (ERQs) are a common tool in risk assessment, calculated by dividing a predicted environmental concentration (PEC) by a predicted no-effect concentration (PNEC). frontiersin.org For aquatic environments, the risk quotient (ERQa) is often used.
Due to the complete lack of both environmental concentration data (monitoring data) and ecotoxicity data (PNEC values) for this compound, it is not possible to calculate ERQs or ERQas. The absence of this fundamental information prevents any form of quantitative ecological risk assessment for this compound.
Toxicology and Human Health Implications of Bis 2,3,3,3 Tetrachloropropyl Ether
Mammalian Toxicology Profiles
No specific subacute or chronic toxicity studies were identified for Bis(2,3,3,3-tetrachloropropyl) ether. However, studies on related compounds provide some understanding of the potential effects of prolonged exposure to short-chain chlorinated ethers.
For the related compound Bis(2-chloroethyl) ether (BCEE) , a chronic inhalation study was conducted on rats. In this study, male and female rats were exposed to BCEE vapor for 130 days. The primary observable effect was a decrease in body weight gain, which was more pronounced in male rats. cdc.gov
In two-year dietary studies on another related compound, Bis(2-chloroisopropyl) ether (BCIPE) , no statistically significant increase in tumors was observed in rats. nih.gov However, in mice, technical grade BCIPE was associated with an increased incidence of certain types of tumors. nih.gov
| Compound | Species | Exposure Route | Duration | Observed Effects |
| Bis(2-chloroethyl) ether (BCEE) | Rat | Inhalation | 130 days | Decreased body weight gain cdc.gov |
| Bis(2-chloroisopropyl) ether (BCIPE) | Rat | Dietary | 2 years | No statistically significant increase in tumors nih.gov |
| Bis(2-chloroisopropyl) ether (BCIPE) | Mouse | Dietary | 2 years | Increased incidence of alveolar/bronchiolar adenomas (females) and hepatocellular carcinomas (males) nih.gov |
There is no specific information on the organ-specific toxicological effects of this compound. Studies on analogous chlorinated ethers indicate that the liver and kidneys are potential target organs.
In short-term repeated oral and inhalation exposure studies in rats, BCIPE led to increased liver and kidney weights and congestion. nih.gov Similarly, animal studies on chlorinated diphenyl ethers, another class of related compounds, identified the liver and thyroid as target organs, with observed changes including nuclear vesiculation and increased cytoplasmic volume in the liver. nih.gov Animal studies on BCEE have also suggested that it may affect the liver and kidneys. nj.gov Specifically, an increased incidence of liver tumors in mice has been reported following exposure to BCEE. epa.gov
| Compound | Species | Target Organs | Observed Effects |
| Bis(2-chloroisopropyl) ether (BCIPE) | Rat | Liver, Kidneys | Increased organ weights and congestion nih.gov |
| Chlorinated diphenyl ethers | Rat | Liver, Thyroid | Nuclear vesiculation, increased cytoplasmic volume, increased epithelial height, follicular collapse nih.gov |
| Bis(2-chloroethyl) ether (BCEE) | Mouse | Liver | Increased incidence of liver tumors epa.gov |
| Bis(2-chloroethyl) ether (BCEE) | Animal models | Liver, Kidneys | General effects on these organs nj.gov |
Specific data on hematological and biochemical alterations caused by this compound are unavailable. Studies on related compounds show varied effects.
In a 130-day inhalation study with BCEE in rats, no alterations were observed in red blood cells, white blood cells, hemoglobin, neutrophils, lymphocytes, or blood urea (B33335) nitrogen levels. cdc.gov In contrast, studies on certain chlorinated diphenyl ethers in rats showed increased serum levels of glucose, calcium, protein, and urea nitrogen in males treated with one congener, while another congener led to elevated levels of uric acid, potassium, and LDH in females. nih.gov No hematological changes were observed in these studies with chlorinated diphenyl ethers. nih.gov
| Compound | Parameter | Species | Effect |
| Bis(2-chloroethyl) ether (BCEE) | Hematological and Blood Biochemical | Rat | No alterations observed cdc.gov |
| 2,2',4,4',6-pentachlorodiphenyl ether | Serum Biochemical | Rat (male) | Increased glucose, calcium, protein, and urea nitrogen nih.gov |
| 2,2',3,3',4,6'-hexachlorodiphenyl ether | Serum Biochemical | Rat (female) | Increased uric acid, potassium, and LDH nih.gov |
| Chlorinated diphenyl ethers | Hematological | Rat | No changes observed nih.gov |
While detailed irritancy studies for this compound are not available, hazard classification labeling indicates that it "Causes skin irritation" and "Causes serious eye irritation."
Data from related compounds support the potential for irritation. BCEE is reported to cause extreme irritation of the respiratory tract and skin in humans upon acute inhalation exposure. epa.gov In guinea pigs, exposure to BCEE caused slight nasal irritation at lower concentrations and eye irritation at higher concentrations. cdc.govBCIPE is classified as a severe eye irritant but not a dermal irritant or sensitizer (B1316253) in animal studies. nih.gov
| Compound | Irritation Type | Species/System | Observation |
| This compound | Skin, Eye | - | Causes skin and serious eye irritation |
| Bis(2-chloroethyl) ether (BCEE) | Respiratory, Skin | Human (acute inhalation) | Extreme irritation epa.gov |
| Bis(2-chloroethyl) ether (BCEE) | Nasal, Ocular | Guinea pig | Nasal and eye irritation cdc.gov |
| Bis(2-chloroisopropyl) ether (BCIPE) | Ocular | Animal studies | Severe eye irritant nih.gov |
| Bis(2-chloroisopropyl) ether (BCIPE) | Dermal | Animal studies | Not a dermal irritant or sensitizer nih.gov |
Mechanisms of Toxic Action
The specific mechanisms of toxic action for this compound have not been elucidated. However, the toxicology of chlorinated compounds, in general, involves complex cellular and molecular interactions.
There is a lack of data on the cellular and molecular interactions of this compound. For related chlorinated compounds, it is known that they can induce a variety of cellular responses. For instance, some chlorinated diphenyl ethers have been shown to induce hepatic microsomal enzymes in rats, suggesting an interaction with cellular metabolic pathways. nih.gov Specifically, some congeners act as phenobarbital-type inducers, while others are mixed-type inducers of liver MFO activity. nih.gov This induction is often associated with a proliferation of the smooth endoplasmic reticulum in liver cells. nih.gov
The presence of chlorine atoms in a molecule can increase its lipophilicity, potentially leading to higher concentrations within cell membranes or lipophilic domains of proteins. nih.gov This can alter cellular signaling and other molecular processes. Some chlorinated compounds are known to generate reactive oxygen species, leading to oxidative stress, which is a common mechanism of toxicity.
Studies on the effects of chlorination on microbial systems have shown significant alterations in genomic and transcriptomic profiles. researchgate.netnih.gov Enriched genes and transcripts were found to be involved in a range of functions, including energy generation, repair of damaged cellular components, and stress responses. researchgate.netnih.gov While these studies were not on the specific compound or in mammalian systems, they highlight the potential for chlorinated compounds to broadly impact gene expression. Exposure to other chlorinated compounds, such as pentabrominated diphenyl ether, has been shown to induce transcriptomic changes in pathways related to cancer, metabolic function, and antioxidant responses in rats. frontiersin.org
Carcinogenic Potential and Associated Mechanisms (e.g., Formation of BCME from combustion)
Direct experimental studies on the carcinogenic potential of this compound are not extensively documented in publicly available literature. However, its chemical structure as an organochlorine ether raises concerns based on the known toxicological profiles of related compounds. nih.govdelaware.govnih.gov Many organochlorine pesticides have been linked to various cancers in animal and human studies. nih.govdelaware.gov
A significant toxicological concern for chlorinated ethers is the potential formation of highly carcinogenic byproducts upon combustion or thermal decomposition. mit.edunih.gov A key example is the formation of bis(chloromethyl)ether (BCME), a potent, Group 1 human carcinogen known to cause lung cancer with a short latency period. einsteinmed.educdc.govnih.gov BCME can be formed when formaldehyde (B43269) and hydrogen chloride vapors are present together, even at room temperature. einsteinmed.eduacs.orgresearchgate.net The thermal decomposition of chloroalkyl ethers can produce these very precursors. nih.gov When heated, BCME itself emits toxic vapors of hydrochloric acid and other chlorinated compounds. einsteinmed.edu While the specific pyrolytic products of this compound have not been detailed, the combustion of chlorinated materials is known to generate toxic byproducts, including chlorobenzenes and chlorophenols. mit.edunih.gov Therefore, the formation of BCME or other hazardous chlorinated substances remains a plausible and critical mechanism of toxicity, particularly in scenarios involving fire where this flame retardant synergist might be present.
Acetylcholinesterase Inhibitory Activity (indirect or direct)
There is a lack of direct research investigating the acetylcholinesterase (AChE) inhibitory activity of this compound. Acetylcholinesterase is a critical enzyme for nerve function, and its inhibition is a well-known mechanism of toxicity for many organophosphate pesticides. nih.gov
To infer potential activity, data from the structurally related organophosphate flame retardant tris(1,3-dichloro-2-propyl)phosphate (TDCPP) can be considered. In rodent studies, TDCPP was found to have a very low capacity to inhibit acetylcholinesterase. nist.gov Clinical signs of organophosphate poisoning, which are typically associated with AChE inhibition, were only observed in animals at extremely high doses. nist.gov This suggests that direct inhibition of acetylcholinesterase is likely not a primary mechanism of toxicity for compounds in this chemical class under typical exposure scenarios.
Comparative Intoxication Mechanisms across Species
Specific comparative toxicology studies across different species for this compound are not available. However, by examining related compounds, a comparative picture of potential toxicity can be assembled.
Rodents: Studies on the surrogate compound TDCPP show it may be carcinogenic, with long-term feeding studies in rodents showing increased tumor formation in the liver and brain. nist.gov It may also have harmful effects on the kidneys and testes. noaa.gov The potential combustion byproduct, BCME, is a potent carcinogen in rodents, causing respiratory tract tumors in rats and mice and skin carcinomas in mice following dermal exposure. einsteinmed.educdc.gov
Aquatic and Avian Species: Organophosphate flame retardants similar to this compound have demonstrated developmental toxicity in non-mammalian species. For example, TDCPP exposure in chicken embryos led to abnormal development and reduced thyroxine levels, while in zebrafish, it caused severe malformations and death. nist.gov
Humans: The primary risk identified for humans from related compounds is carcinogenicity. BCME is a confirmed human lung carcinogen based on numerous occupational studies. einsteinmed.eduresearchgate.net For TDCPP, metabolites have been found in human urine, and the compound is listed under California's Proposition 65 as a chemical known to cause cancer. researchgate.netnist.gov In vitro studies using human kidney cells have shown that TDCPP can cause cell toxicity and inhibit cell growth. delaware.govmit.edu
This data suggests that the primary intoxication mechanisms for chemicals of this class likely involve carcinogenicity and organ toxicity, with significant adverse effects observed across vertebrates from fish to humans.
In Silico Toxicological Prediction and Modeling
In the absence of extensive empirical data for many chemicals, in silico (computational) toxicology provides essential tools for predicting potential hazards. These methods are critical for screening and prioritizing compounds like this compound for further testing.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a substance with its biological activity or toxicity. uni.lu For classes of compounds like organophosphate flame retardants, QSAR studies have been used to predict how they interact with biological systems. For instance, an integrated in vitro and in silico study on typical OPFRs revealed that the ability to damage biomembranes was related to molecular descriptors such as strong electron-withdrawing properties and low steric hindrance. acs.org Other QSAR models have been developed to predict the acute toxicity of industrial organic chemicals to aquatic life, identifying specific mechanisms like narcosis or electrophilic action that lead to higher-than-expected toxicity. researchgate.net Such models could be applied to this compound to predict its baseline toxicity and identify potential hazards based on its distinct structural features.
Machine Learning Applications in Toxicity Prediction
Machine learning (ML) has become an increasingly powerful tool in toxicology, capable of predicting a molecule's toxic potential from its structure. youtube.comcas.cz ML models are trained on large datasets of known chemicals to identify complex patterns that link chemical structures to specific toxicity endpoints like carcinogenicity, mutagenicity, or organ toxicity. nih.govchembk.com This approach can augment or, in some cases, replace initial laboratory screening. youtube.com The process involves defining the chemical by its structural and physicochemical features (descriptors) and using algorithms such as random forest or deep neural networks to build a predictive model. orgsyn.org For a compound with limited data like this compound, these ML platforms can provide initial predictions of its toxicological profile, helping to guide risk assessment and further research. cas.czorgsyn.org
Prediction of Cytochrome P450 Inhibition and Species Differences
Cytochrome P450 (CYP) enzymes are fundamental to the metabolism of foreign compounds (xenobiotics), including drugs and environmental chemicals. Inhibition of these enzymes is a major cause of adverse drug-drug interactions. In silico models are now widely used to predict whether a new chemical will inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
These predictive models use QSAR and machine learning techniques to analyze large databases of compounds with known CYP inhibition data. For instance, computational platforms can screen organophosphorus flame retardants for their potential to interact with CYP2C9 and CYP3A4. nih.gov Predicting CYP inhibition is crucial for understanding how a compound like this compound might be metabolized and whether it could interfere with the metabolism of other substances. Furthermore, because CYP enzyme activity can vary significantly between species, these models are vital for extrapolating data from animal studies to predict potential health risks in humans.
Human Exposure Assessment and Biomonitoring
Human exposure to this compound (BTTCP), a chemical synergist used in various pesticide formulations, has become a subject of increasing scientific scrutiny. Biomonitoring studies have confirmed its presence in human tissues, and analysis of consumer products has identified a primary route of exposure.
Detection in Human Biological Samples (e.g., Breast Milk)
Early indications of human exposure to BTTCP, also known by its trade name S-421, emerged from studies conducted in Japan. Research by Miyazaki and colleagues in the early 1980s was pivotal in identifying the presence of this compound in human breast milk.
One study successfully identified the synergist bis-(2,3,3,3-tetrachloropropyl)ether in human milk samples collected from the Tokyo metropolitan area. Further research by the same group in 1982 solidified these findings, reporting on the residues of S-421 in human milk. The likely source of this contamination was attributed to the use of household insecticides, such as sprays and mosquito coils, containing the compound. The detection of BTTCP in breast milk is a significant finding, as it confirms the systemic absorption of the chemical in humans and indicates a direct pathway of exposure for nursing infants.
Table 1: Detection of this compound (S-421) in Human Breast Milk
| Study Year | Location | Biological Sample | Compound Detected | Implied Source |
| 1981 | Tokyo, Japan | Human Milk | Bis-(2,3,3,3-tetrachloropropyl)ether | Household Insecticides |
| 1982 | Tokyo, Japan | Human Milk | S-421 | Household Insecticides |
Exposure Pathways and Risk Assessment from Consumer Products (e.g., Mosquito Coils)
A primary pathway for human exposure to BTTCP is through the use of consumer products, most notably mosquito coils. wordpress.comnih.govnih.govresearchgate.net These products, which are burned to release insecticides, often contain BTTCP as a synergist to enhance the effectiveness of the active ingredients, such as pyrethroids. wordpress.comnih.gov
The use of mosquito coils containing BTTCP, also referred to as octachlorodipropyl ether, is a significant health concern, particularly in regions where they are used frequently in indoor or poorly ventilated spaces. wordpress.comnih.gov A major risk associated with the burning of these coils is the thermal degradation of BTTCP into bis(chloromethyl)ether (BCME), an extremely potent lung carcinogen. wordpress.comnih.gov The combustion process can generate formaldehyde and hydrogen chloride, which can then react to form BCME. wordpress.com
Studies have highlighted that the use of these mosquito coils can lead to prolonged and recurrent exposure in residential settings, posing a potential cancer risk. wordpress.comnih.gov The health implications are significant enough that mosquito coils containing S-2 (another designation for BTTCP) are considered illegal for use in the United States. wordpress.comnih.gov Research has also pointed to a link between exposure to mosquito coil smoke and an increased risk of lung cancer. nih.gov
Table 2: Exposure and Risk from Mosquito Coils Containing this compound (S-421)
| Product | Additive | Exposure Pathway | Key Health Concern | Associated Risks |
| Mosquito Coils | This compound (S-421/Octachlorodipropyl ether) | Inhalation of smoke and combustion byproducts | Formation of bis(chloromethyl)ether (BCME) | Potent lung carcinogen, increased risk of lung cancer |
Concerns Regarding Foetal and Neonatal Exposure
The detection of BTTCP in human breast milk raises significant concerns about neonatal exposure. researchgate.net Breast milk is the primary source of nutrition for many infants, and the presence of this chemical means that nursing infants are directly consuming it. This early-life exposure is particularly worrying as the metabolic pathways in infants are not fully developed, potentially leading to a decreased ability to detoxify and eliminate such compounds.
While direct studies on the placental transfer of BTTCP are lacking, the potential for foetal exposure cannot be dismissed. Research on other chlorinated compounds, such as certain polychlorinated biphenyls (PCBs) and their metabolites, has demonstrated that they can cross the placental barrier. nih.gov The placenta is not an absolute barrier, and the physicochemical properties of a chemical, such as its lipid solubility and molecular size, influence its ability to be transferred from mother to foetus. Given that BTTCP is a chlorinated ether, it is plausible that it could also cross the placenta, leading to in-utero exposure.
The potential for developmental toxicity is a critical area that requires further investigation. The developing foetus and neonate are highly susceptible to the effects of chemical exposures, which can interfere with critical developmental processes. However, specific studies on the developmental toxicity of BTTCP are not currently available in the public domain. The lack of data in this area represents a significant knowledge gap in understanding the full spectrum of health risks posed by this compound.
Role As a Synergist and Applied Research in Pest Management
Mechanisms of Insecticide Synergism
The primary mechanism by which Bis(2,3,3,3-tetrachloropropyl) ether exerts its synergistic effect is believed to be through the inhibition of detoxification enzymes within the target pests. Many insects possess enzymes, such as mixed-function oxidases, that can break down insecticides before they reach their site of action, rendering the insecticide less effective. By inhibiting these enzymes, the synergist allows the insecticide to persist longer in the insect's body, leading to a more potent toxicological effect.
Research has shown that the addition of this compound to certain insecticide formulations leads to a notable enhancement of their potency. This is particularly valuable in situations where insect populations have developed resistance to an insecticide. The synergist can effectively restore the susceptibility of the resistant strain to the insecticide. This enhancement means that lower concentrations of the primary insecticide can be used to achieve the same level of control, which is both economically and environmentally beneficial.
Scientific literature provides evidence of this compound's synergistic activity with several classes of insecticides:
Pyrethroids: This compound is utilized in aerosol pesticide formulations to lessen the required concentration of pyrethroids. chembk.com This suggests a synergistic interaction where this compound interferes with the metabolic breakdown of pyrethroid insecticides, thereby increasing their insecticidal impact.
Organophosphates: While direct, detailed studies on the synergistic interactions of this compound with organophosphate insecticides are not extensively documented in the available research, the established mechanism of inhibiting detoxification enzymes suggests a high probability of synergistic effects. Organophosphates are also metabolized by mixed-function oxidases in insects, an enzyme system that this compound is suggested to inhibit.
Carbamates: A significant study demonstrated the synergistic effect of this compound with the carbamate (B1207046) insecticide 3-isopropylphenyl N-methylcarbamate against both susceptible and carbamate-resistant strains of houseflies (Musca domestica). oup.comoup.com The study concluded that the synergist likely inhibits one or more enzymes responsible for the detoxification of carbamates, and this effect could persist for at least 96 hours after application. oup.comoup.com A synergistic effect was observed with ratios of the synergist to the carbamate as low as 1:20. oup.com
While research confirms the synergistic capabilities of this compound, comprehensive studies directly comparing its efficacy with other common synergists across a wide range of insecticides and pest species are limited in the publicly available literature. The study on its synergy with a carbamate insecticide did note that under certain test conditions, it performed better than piperonyl butoxide (PBO), a well-known synergist, in chamber tests, although it was less effective in topical applications. oup.com Further research is needed to establish a clear comparative profile.
Effectiveness in Pest Control Contexts
The practical application and effectiveness of this compound have been evaluated in specific pest control scenarios.
Currently, there is a lack of specific research data in the available scientific literature detailing the effectiveness of this compound, either alone or as a synergist, in the control of the cotton leafworm (Spodoptera littoralis). This remains a gap in the understanding of its full potential in agricultural pest management.
Research has been conducted on the effects of this compound on the house dust mite, Dermatophagoides farinae. These studies have explored both its repellent and lethal properties.
One study evaluated its repellency and found that the repellent rate for D. farinae was less than 60%, even at a concentration of 5g/m². researchgate.net This suggests a moderate repellent effect under the tested conditions. The same study also investigated its fast-acting effects by observing mites on a dry film of the chemical. While other tested chemicals caused immobilization, the specific lethal effects of this compound were not as pronounced in the initial observation period.
Interactive Data Table: Repellency of Various Chemicals against House Dust Mites (Dermatophagoides farinae)
| Chemical | Concentration | Repellent Rate |
| This compound | 5g/m² | <60% |
| Benzyl benzoate | 0.5g/m² | >80% |
| Diethyltoluamide (DEET) | 0.5g/m² | >80% |
Data sourced from a 2022 study on the repellent and lethal effects of various chemicals on house dust mites. researchgate.net
Research on Safer and Sustainable Alternatives for Synergistic Applications
The exploration for safer and more sustainable synergists to replace chlorinated compounds like this compound is an active area of research. This pursuit is driven by the need to reduce environmental persistence and enhance the safety profile of pest management solutions while maintaining high efficacy against target pests. Research has largely focused on two main categories: novel synthetic molecules with improved environmental characteristics and compounds derived from natural sources, particularly plants.
A significant portion of this research uses the well-established synergist Piperonyl Butoxide (PBO) as a benchmark for comparison. Like this compound, PBO functions by inhibiting detoxification enzymes, primarily cytochrome P450 monooxygenases, in insects, thereby increasing the potency of insecticides such as pyrethroids. publichealthtoxicology.com
Plant-Derived Synergists
A promising avenue for sustainable alternatives lies in the use of botanical extracts and essential oils. These natural products are often biodegradable and can present a more favorable environmental profile. One of the most studied plant-derived synergists is dillapiole (B1196416).
Research Findings on Dillapiole:
Dillapiole is a phenylpropanoid compound that can be isolated from the essential oil of plants such as dill (Anethum graveolens) and, more potently, from species like Piper aduncum. It functions as a synergist by inhibiting the same class of metabolic enzymes targeted by synthetic synergists.
One study investigated the synergistic potential of a dillapiole-rich essential oil (PAEO) from Piper aduncum in combination with four different synthetic pyrethroid insecticides against the fall armyworm (Spodoptera frugiperda). The efficacy of the PAEO was directly compared to that of PBO. The major component of the PAEO was identified as dillapiole (71.9%). columbia.edu
The synergistic effect was quantified using the Synergism Factor (SF), which is calculated by dividing the lethal concentration (LC50) or lethal dose (LD50) of the insecticide alone by the LC50 or LD50 of the insecticide when combined with the synergist. A higher SF value indicates a stronger synergistic effect.
The results, presented in the table below, demonstrate that the dillapiole-rich essential oil exhibited significant synergistic activity with all tested pyrethroids, in some cases approaching the efficacy of PBO. columbia.edu
| Pyrethroid Insecticide | Synergist | Synergism Factor (SF) |
|---|---|---|
| Alpha-cypermethrin | PAEO | 3.80 |
| PBO | 4.47 | |
| Beta-cypermethrin | PAEO | 2.88 |
| PBO | 1.80 | |
| Fenpropathrin | PAEO | 3.78 |
| PBO | 4.21 | |
| Gamma-cyhalothrin | PAEO | 2.29 |
| PBO | 2.92 |
Data sourced from a study on the synergistic potential of dillapiole-rich essential oil. columbia.edu
These findings indicate that a naturally derived essential oil rich in dillapiole can be a viable, more sustainable alternative for enhancing the efficacy of pyrethroid insecticides, thereby reducing the total amount of synthetic pesticide needed for effective pest control. columbia.edu
Novel Synthetic Synergists
Beyond botanicals, research efforts like the European "EcoSyn" project have focused on identifying and developing novel synthetic synergists designed to be eco-friendly. europa.eu This project aimed to create molecules that maintain high synergistic activity while having a reduced environmental impact compared to older compounds. The project evaluated several novel compounds, such as EN1-126 and EN1-218, testing their ability to synergize with insecticides like cypermethrin (B145020) and thiamethoxam (B1682794) against pests such as the whitefly (Bemisia tabaci). europa.eu The goal of such projects is to provide new tools for resistance management that are both effective and align with principles of sustainable agriculture. europa.eu
Analytical Chemistry and Methodological Advancements for Bis 2,3,3,3 Tetrachloropropyl Ether
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate Bis(2,3,3,3-tetrachloropropyl) ether from interfering matrix components and concentrate it to levels suitable for instrumental detection. The choice of technique is highly dependent on the nature of the sample matrix.
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples and sample extracts. It relies on the partitioning of the analyte between a liquid phase (the sample or solvent) and a solid stationary phase (the sorbent). For chlorinated compounds like this compound, various sorbents can be employed depending on the specific requirements of the analysis.
One documented method for the analysis of this compound (also referred to by its code S421) in indoor air involves sample collection using a combination of a quartz filter and C18 Empore™ extraction disks. The C18 sorbent, a non-polar silica-based bonded phase, is effective at trapping semi-volatile organic compounds from a sample stream. Other SPE sorbents commonly used for the extraction of chlorinated hydrocarbons from various matrices are also applicable. epa.govnih.gov For instance, Florisil®, a magnesium silicate gel, is frequently used in pesticide residue analysis for the cleanup of sample extracts. epa.gov Phenyl-bonded silica phases can also be utilized for their unique selectivity towards compounds with aromatic character or electron-rich structures.
Table 1: Common SPE Sorbents for Analysis of Chlorinated Compounds
| Sorbent Type | Chemical Nature | Mechanism | Typical Application |
|---|---|---|---|
| C18 (Octadecyl) | Silica bonded with C18 alkyl chains | Reverse-Phase | Extraction of non-polar to moderately polar compounds from aqueous matrices. |
| Florisil® | Magnesium Silicate | Normal-Phase | Cleanup of non-polar compounds like chlorinated pesticides from organic extracts. epa.gov |
| Phenyl | Silica bonded with phenyl groups | Reverse-Phase / π-π interactions | Extraction of aromatic or moderately polar compounds from aqueous solutions. nih.gov |
The general SPE procedure involves conditioning the sorbent with a solvent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong solvent. The choice of solvents is critical and must be optimized for each analyte-matrix combination.
Low-temperature precipitation, also known as winterization, is a sample cleanup technique particularly useful for extracts containing high concentrations of lipids or waxes, such as those from biological tissues or certain food products. While specific applications of this method for this compound are not widely documented, the principle is broadly applicable in analytical chemistry for complex matrix cleanup. researchgate.net
The technique involves dissolving the sample extract in a suitable organic solvent at room temperature. The solution is then cooled to a low temperature (e.g., -20°C to -80°C). At this reduced temperature, the solubility of high molecular weight interferences like fats and waxes decreases significantly, causing them to precipitate out of the solution. The analyte, being more soluble, remains in the liquid phase. The mixture can then be separated by centrifugation or filtration at the low temperature, effectively removing the interfering components. This approach can prevent the contamination of chromatographic systems and improve the accuracy and longevity of analytical columns.
The optimal extraction strategy for this compound is dictated by the physical and chemical properties of the sample matrix. Different procedures are required for air, water, and solid samples to efficiently liberate the analyte.
Air Samples: A validated method for indoor air involves drawing a known volume of air through a sampling train consisting of a quartz fiber filter to capture particulate-bound analytes, followed by a C18 extraction disk to adsorb gas-phase compounds. This integrated approach ensures the collection of the analyte across different phases. The recovery for this method has been reported in the range of 66-100%.
Water Samples: For aqueous matrices, established protocols such as U.S. EPA Method 612 for chlorinated hydrocarbons recommend liquid-liquid extraction (LLE). epa.gov This involves partitioning the analyte from the water into an immiscible organic solvent, such as methylene chloride or hexane. epa.govgoogleapis.com The sample pH may need adjustment to ensure the analyte is in a neutral, extractable form. Multiple extractions are typically performed to ensure high recovery. The combined organic extracts are then dried, often using anhydrous sodium sulfate, and concentrated before analysis. epa.gov
Solid and Semi-Solid Samples: For solid matrices like soil, sediment, or polymer materials, solvent extraction is necessary. Techniques can range from simple sonication or vortexing with an appropriate solvent to more exhaustive methods like Soxhlet extraction. The choice of solvent is critical; acetone and petroleum ether are commonly used for extracting chlorinated hydrocarbons from solid materials. ahling.se For complex solids, a matrix solid-phase dispersion (MSPD) approach can be used, where the sample is blended with a solid sorbent (like C18) to create a uniform mixture that is then packed into a column and eluted with solvents. mdpi.com
Table 2: Summary of Matrix-Specific Extraction Approaches for Chlorinated Ethers
| Sample Matrix | Extraction Technique | Key Parameters/Solvents | Reference/Principle |
|---|---|---|---|
| Indoor Air | Solid Phase Extraction | Quartz filter followed by C18 disk | |
| Water | Liquid-Liquid Extraction (LLE) | Methylene chloride or Hexane; separatory funnel | EPA Method 612 epa.gov |
| Solid Materials | Solvent Extraction | Acetone, petroleum ether; Soxhlet or sonication | ahling.se |
Chromatographic and Spectroscopic Quantification Methods
Following extraction and cleanup, instrumental analysis is performed for the separation and quantification of this compound. Gas chromatography coupled with mass spectrometry is the most definitive analytical technique for this purpose.
Gas chromatography is an ideal separation technique for semi-volatile and thermally stable compounds like this compound. The compound is volatilized in a heated injector and separated from other components as it passes through a capillary column. The National Institute of Standards and Technology (NIST) has published GC data for this compound, providing valuable parameters for method development. nist.govnist.govnist.gov
The mass spectrometer serves as a highly specific and sensitive detector. In GC-EI-MS , molecules eluting from the GC column are bombarded with high-energy electrons (typically 70 eV), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. The NIST database contains the reference electron ionization mass spectrum for this compound, which can be used for library matching and confirmation of identity. nist.gov For enhanced sensitivity and selectivity, especially in complex matrices, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In SIM, the instrument is set to detect only a few specific, characteristic fragment ions of the target analyte, which significantly reduces background noise and lowers detection limits. researchgate.net
GC-MS/MS (tandem mass spectrometry) offers an even higher degree of selectivity and is employed for ultra-trace analysis in challenging matrices. In this technique, a specific precursor ion is selected from the initial mass spectrum, subjected to fragmentation, and a resulting product ion is monitored. This two-stage filtering process provides exceptional noise reduction.
Table 3: Gas Chromatography Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Capillary | nist.gov |
| Stationary Phase | OV-1 (non-polar) | nist.gov |
| Isothermal Temperature | 160 °C | nist.gov |
| Kovats Retention Index (I) | 1890 | nist.gov |
| Isothermal Temperature | 190 °C | nist.gov |
| Kovats Retention Index (I) | 1905 | nist.gov |
| Isothermal Temperature | 220 °C | nist.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages, including high sample throughput, low solvent consumption, and parallel analysis of samples and standards on a single plate. mdpi.com It utilizes plates with a finer particle size stationary phase compared to conventional TLC, resulting in better separation efficiency and resolution. mdpi.com
While specific HPTLC methods for this compound are not prevalent, methodologies developed for other complex chlorinated compounds, such as chlorinated paraffins, demonstrate the technique's potential. nih.gov A modern approach involves applying the sample extracts as bands on the HPTLC plate (typically silica gel) and developing the plate with a suitable mobile phase to separate the components. For detection, since chlorinated ethers may not possess a strong chromophore for UV detection, post-chromatographic derivatization is often required. A recent study on chlorinated paraffins employed a derivatization step using reagents like o-tolidine or tetramethylbenzidine (TMB) followed by UV-C irradiation. nih.gov This process induces a chemical reaction that produces colored or fluorescent zones, which can then be quantified using a densitometer (scanner). This approach highlights the versatility of HPTLC for analyzing compounds that are otherwise difficult to detect. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a powerful tool for the analysis of a wide array of pesticide residues in complex matrices, including this compound. This technique offers high sensitivity, selectivity, and speed, making it suitable for multi-residue screening.
Several studies have incorporated this compound into their multi-analyte screening methods using UHPLC-MS/MS for the analysis of residues in food and environmental samples. For instance, its analysis in fruit and vegetable juices has been demonstrated, where the compound is one of many pesticides screened using a UHPLC system coupled to a triple quadrupole mass spectrometer. epo.org In such methods, the analytes are separated on a C18 column and detected using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.
An effective method for the determination of pesticide residues in tobacco has also been developed, employing UHPLC-MS/MS alongside gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.net This highlights the versatility of UHPLC-MS/MS in handling complex sample matrices like tobacco. The analysis of agricultural residues on tea has also been performed using UHPLC-MS/MS, where S-421 was included in the list of targeted pesticides.
While detailed validation data specifically for this compound from these UHPLC-MS/MS methods are not extensively published in dedicated studies, its inclusion in these broad screening methods confirms the applicability of the technique for its trace-level detection.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) Spectroscopy:
Infrared spectroscopy is a valuable tool for the structural characterization of organic molecules by identifying the functional groups present. For this compound, an FTIR spectrum is available in public databases, which can be used as a reference for its identification. The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain. A key feature would be the strong absorption band corresponding to the C-O-C stretching of the ether linkage. Additionally, the numerous C-Cl bonds would give rise to characteristic absorptions in the fingerprint region of the spectrum, providing further evidence for the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The proton signals for the -CH₂- and -CH- groups would be expected to appear in distinct regions of the spectrum. The protons on the carbons adjacent to the ether oxygen would be deshielded and thus resonate at a lower field (higher ppm value). The coupling patterns (splitting of signals) between adjacent protons would allow for the determination of the connectivity of the propyl chains.
While the application of NMR is fundamental for the unambiguous identification of such a chemical structure, the lack of published spectral data for this compound indicates a gap in the publicly available analytical information for this compound.
Method Validation and Performance Characteristics
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key performance characteristics include the limits of detection and quantification, recovery, accuracy, precision, and selectivity.
Limits of Detection and Quantification
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
For the analysis of this compound, a study utilizing High-Performance Thin-Layer Chromatography (HPTLC) for its determination in insecticide formulations reported a limit of detection of 0.1 μg per band. epo.org
In a multi-residue method for pesticides in chrysanthemum flower using gas chromatography coupled to quadrupole-Orbitrap mass spectrometry (GC-Orbitrap-MS), the LOD and LOQ for octachlorodipropyl ether were reported to be 0.3–3.0 μg·kg⁻¹ and 1.0–10.0 μg·kg⁻¹, respectively. While this data is from a GC-MS method, it provides an indication of the sensitivity that can be achieved for this analyte.
Recovery Rates, Accuracy, and Precision Assessments
Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is recovered through the entire analytical process. Precision is a measure of the repeatability of the method, often expressed as the relative standard deviation (RSD).
A study on the HPTLC determination of octachlorodipropyl ether in different insecticide formulations provides detailed data on recovery and precision. epo.org The results from this study are summarized in the interactive data table below.
| Formulation Type | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Emulsifiable Concentrate (EC) | 98.5–103.9 | 3.39–4.89 |
| Wettable Powder (WP) | 95.3–104.3 | 2.92–5.33 |
These results indicate good accuracy (recoveries close to 100%) and acceptable precision for the HPTLC method in these matrices. epo.org
Interference and Selectivity Considerations
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In chromatographic methods, selectivity is achieved through the separation of the analyte from interfering compounds. In mass spectrometry, selectivity is enhanced by monitoring specific ion transitions.
For halogenated compounds like this compound, the presence of other chlorinated or halogenated substances in a sample can pose a challenge for selectivity, especially with less specific detectors. The use of tandem mass spectrometry (MS/MS) significantly improves selectivity by monitoring a specific fragmentation of the parent ion into a product ion, which is a unique characteristic of the analyte.
In the context of the HPTLC method, the authors noted that the method was specific for the determination of the compound in insecticide formulations, with no interference observed from other substances present in the formulations on the chromatographic plate. epo.org When analyzing halogenated ethers in complex biological or environmental samples, the choice of sample preparation and cleanup steps is crucial to minimize matrix effects and potential interferences, thereby ensuring the selectivity and reliability of the analytical results.
Regulatory Science and Policy Considerations for Bis 2,3,3,3 Tetrachloropropyl Ether
Global and Regional Regulatory Status and Restrictions
While specific bans or limitations on the use of Bis(2,3,3,3-tetrachloropropyl) ether are not widely documented, its chemical properties place it within categories of substances that are under scrutiny by regulatory bodies worldwide.
Globally, the regulation of chemical substances is often guided by international agreements and national regulatory bodies. The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key international treaty aimed at eliminating or restricting the production and use of persistent, bioaccumulative, and toxic chemicals. echemi.combeyondpesticides.org While this compound is not currently listed as a POP under the Stockholm Convention, its characteristics as a chlorinated ether raise concerns similar to those of other listed organochlorine compounds.
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework for chemical management. Furthermore, the EU's Biocidal Products Regulation (BPR) governs the placing on the market and use of biocidal products. food.gov.uk this compound has been identified in the context of the BPR, which mandates a two-step process for market entry: approval of the active substance at the EU level, followed by authorization of the biocidal product at the national level. europa.eu This indicates that any use of this compound as a biocide within the EU is subject to a rigorous risk assessment.
In the United States , the Toxic Substances Control Act (TSCA) grants the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing requirements, and to implement restrictions on chemical substances. nih.gov There are no specific regulations under TSCA that explicitly name this compound. However, the EPA has taken action on similar chemicals, such as chlorinated paraffins, which could serve as a precedent.
In Canada , the Chemicals Management Plan (CMP) is the government's initiative to assess and manage the potential risks that chemical substances may pose to Canadians and the environment. chembk.com Similar to the US, there are no specific prohibitions on this compound, but the framework of the CMP allows for the evaluation and regulation of substances of concern.
The following table summarizes the regulatory status of this compound and related compounds in selected jurisdictions.
| Jurisdiction | Regulation/Body | Status of this compound | Status of Related Compounds (e.g., SCCPs) |
| International | Stockholm Convention on POPs | Not listed | Short-chain chlorinated paraffins (SCCPs) are listed for elimination. |
| European Union | Biocidal Products Regulation (BPR) | Identified for review as an existing active substance. | Subject to authorization for biocidal uses. |
| United States | Toxic Substances Control Act (TSCA) | No specific regulations found. | Significant New Use Rules (SNURs) have been issued for certain chlorinated paraffins. beyondpesticides.org |
| Canada | Chemicals Management Plan (CMP) | No specific regulations found. | Chlorinated paraffins have been deemed "toxic" under the Canadian Environmental Protection Act, 1999. beyondpesticides.org |
The illegal international trade of pesticides and their synergists is a significant global issue that undermines national registration and risk reduction schemes. nih.gov As this compound has been identified as a synergist for pyrethroid and organophosphorus pesticides, it is plausible that it could be a component of unregistered or illegal pesticide formulations. nih.gov The use of such illegal products can have significant negative impacts on human health and the environment due to the lack of regulatory oversight and risk assessment. nih.gov
Scientific Basis for Regulatory Decisions and Risk Management Frameworks
Regulatory decisions concerning chemical substances are founded on scientific risk assessments that evaluate a compound's potential hazards and the extent of human and environmental exposure. The primary characteristics that trigger regulatory concern are persistence, bioaccumulation, and toxicity (PBT).
For organochlorine compounds like this compound, the scientific basis for regulation is rooted in their potential for:
Persistence: The ability to resist degradation in the environment, leading to long-term presence and potential for exposure.
Bioaccumulation: The tendency to accumulate in the fatty tissues of living organisms, leading to increasing concentrations up the food chain.
Toxicity: The potential to cause adverse effects to human health and the environment. For many organohalogen flame retardants, concerns include developmental and reproductive toxicity, and carcinogenicity. greensciencepolicy.orgunitls.com
The risk management frameworks employed by regulatory agencies such as the European Chemicals Agency (ECHA) and the US EPA are systematic processes that include:
Hazard Identification: A review of all available scientific data to determine the potential adverse health and environmental effects of a substance.
Dose-Response Assessment: The determination of the relationship between the magnitude of exposure and the probability of the occurrence of adverse effects.
Exposure Assessment: The evaluation of the intensity, frequency, and duration of human and environmental exposure to a substance.
Risk Characterization: The integration of the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations.
When used as a pesticide synergist, the scientific basis for regulation also includes an assessment of how the substance may increase the toxicity of the active pesticide ingredient to non-target organisms. beyondpesticides.orgepa.gov The US EPA has a process for receiving and evaluating data on the potential for greater than additive effects in pesticide mixtures. epa.gov
Environmental Monitoring Programs and Assessment of Policy Effectiveness
Comprehensive, large-scale environmental monitoring programs specifically targeting this compound have not been widely documented in publicly available literature. However, its detection in specific studies indicates its presence in the environment. For instance, a study in Japan detected the compound, also known as S-421, in commercial fish and shellfish, suggesting its bioaccumulation in aquatic food webs. nih.gov
The analytical methods for detecting this compound, such as gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS), are well-established for organochlorine compounds. nih.govsigmaaldrich.com These methods are often employed in broader environmental monitoring programs that analyze for a range of persistent organic pollutants.
Assessing the effectiveness of policies for a substance that is not widely and explicitly regulated is challenging. However, the effectiveness of regulations on similar chemicals can provide valuable insights. For example, the phase-out of certain polybrominated diphenyl ethers (PBDEs) and restrictions on short-chain chlorinated paraffins (SCCPs) in various regions have led to a decrease in their environmental concentrations over time. This suggests that a similar regulatory approach for this compound could be effective in reducing its environmental presence and associated risks.
Future Research Directions for Regulatory Support
To better inform regulatory decision-making for this compound, further research in several key areas is necessary.
The following table outlines potential future research directions to support the regulation of this compound.
| Research Area | Rationale and Objectives |
| Comprehensive Toxicological Profiling | The current publicly available toxicological data for this compound is limited. echemi.com Research is needed to assess its potential for carcinogenicity, reproductive and developmental toxicity, and endocrine disruption, given the known effects of other organohalogen compounds. |
| Environmental Fate and Transport | Studies are required to determine the persistence of this compound in various environmental compartments (air, water, soil, sediment), its potential for long-range environmental transport, and its bioaccumulation and biomagnification in food webs. |
| Development of Standardized Analytical Methods | The development and validation of standardized analytical methods for the detection of this compound in diverse environmental matrices and consumer products are crucial for effective monitoring and regulatory enforcement. |
| Exposure Assessment | Research is needed to identify and quantify the major sources of human and environmental exposure to this compound, including its presence in indoor dust, consumer products, and food. |
| Assessment of Alternatives | As with other flame retardants and pesticide synergists of concern, there is a need to identify and evaluate the safety and efficacy of safer, non-halogenated alternatives. ricardo.com |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting bis(2,3,3,3-tetrachloropropyl) ether (OCDPE) residues in environmental and biological samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD). For complex matrices like human milk or fish tissues, employ organic solvent extraction (e.g., hexane or acetone), followed by cleanup steps such as acetonitrile partitioning and thin-layer chromatography (TLC) to isolate OCDPE from interfering compounds. Column selection is critical: 1.5% OV-17 + 1.95% QF-1 columns provide optimal resolution for OCDPE and organochlorine pesticides . Quantification should include internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. How is this compound synthesized, and what are the key experimental parameters?
- Methodology : OCDPE is synthesized via radical addition of carbon tetrachloride to ethylene, followed by hydrolysis. Critical parameters include:
- Temperature : Maintain 60–80°C to favor radical chain propagation.
- Catalyst : Use UV light or peroxides (e.g., benzoyl peroxide) to initiate radical formation.
- Solvent : Non-polar solvents (e.g., hexane) enhance reaction efficiency. Post-reaction, purify the product via fractional distillation under reduced pressure (0.133 kPa) to achieve a boiling point of 144–155°C .
Q. What physicochemical properties of OCDPE are critical for experimental design?
- Key Properties :
- Density : 1.6–1.7 kg/L, influencing solvent selection in extraction protocols.
- Solubility : Miscible with aromatic solvents (e.g., toluene) but incompatible with alkaline substances, necessitating pH-neutral conditions during storage .
- Stability : Degrades under UV light; store at 0–6°C in amber glass to prevent photolytic decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for OCDPE?
- Methodology : Conduct comparative studies under standardized conditions. For example:
- Half-life determination : Use OECD 307 guidelines to assess aerobic soil degradation, controlling for variables like microbial activity and soil organic content.
- Inter-laboratory validation : Share samples with independent labs to identify methodological discrepancies (e.g., extraction efficiency, detection limits). OCDPE’s reported half-life ranges from months to years, likely due to variations in study conditions .
Q. What mechanisms underlie OCDPE’s subacute hepatotoxicity, and how can in vitro models be optimized to study this?
- Methodology :
- In vitro systems : Use primary hepatocytes or HepG2 cells exposed to OCDPE (1–100 μM) to assess cytotoxicity via MTT assay and oxidative stress markers (e.g., glutathione depletion).
- Metabolite profiling : Employ LC-HRMS to identify reactive metabolites (e.g., chlorinated epoxides) formed via cytochrome P450-mediated oxidation.
- Mechanistic studies : CRISPR-Cas9 knockout models can pinpoint pathways (e.g., Nrf2/ARE signaling) involved in detoxification .
Q. How does OCDPE interact with pyrethroid insecticides at the molecular level to enhance efficacy?
- Methodology :
- Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure OCDPE’s affinity for insect sodium channels targeted by pyrethroids.
- Synergism studies : Co-apply OCDPE and pyrethroids (e.g., permethrin) in Anopheles mosquito models, monitoring knockdown times and lethal concentrations (LC₅₀). Synergistic ratios >2 indicate enhanced efficacy due to OCDPE inhibiting detoxifying enzymes like esterases .
Q. What are the primary transformation pathways of OCDPE in aquatic systems, and how can degradation products be characterized?
- Methodology :
- Photolysis studies : Exclude OCDPE in quartz reactors under simulated sunlight (λ >290 nm) and analyze products via GC×GC-TOFMS. Major products include chlorinated propanols and ethers.
- Hydrolysis experiments : Test OCDPE stability at pH 4–9; acidic conditions accelerate cleavage of the ether bond, yielding 2,3,3,3-tetrachloropropanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
